- Preparation and testing of peptide amides as specific inhibitors of tissue kallikrein, United States, , ,
Cas no 97145-43-2 (L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI))

97145-43-2 structure
상품 이름:L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)
- KALLIKREIN INHIBITOR
- KKI 5
- Ac-PFRSVQ-NH2
- AC-Pro-Phe-Arg-Ser-Val-Gln-NH2
- KKI-5
- HY-P0237
- BDBM50004609
- 97145-43-2
- DTXSID90914102
- L-glutamamide, 1-acetyl-L-prolyl-L-phenylalanyl-N5-(diaminomethylene)-L-ornithyl-L-seryl-L-valyl-
- CHEMBL104915
- (S)-2-((3S,6S,9S,12S)-1-((S)-1-acetylpyrrolidin-2-yl)-3-benzyl-6-(3-guanidinopropyl)-9-(hydroxymethyl)-12-isopropyl-1,4,7,10-tetraoxo-2,5,8,11-tetraazatridecanamido)pentanediamide
- DB-250260
- 2-{2-[2-(2-{2-[(1-Acetyl-pyrrolidine-2-carbonyl)-amino]-3-phenyl-propionylamino}-5-guanidino-pentanoylamino)-3-hydroxy-propionylamino]-3-methyl-butyrylamino}-pentanedioic acid diamide
- 2-{[13-(1-Acetylpyrrolidin-2-yl)-11-benzyl-8-(3-carbamimidamidopropyl)-1,4,7,10,13-pentahydroxy-5-(hydroxymethyl)-2-(propan-2-yl)-3,6,9,12-tetraazatrideca-3,6,9,12-tetraen-1-ylidene]amino}pentanediimidic acid
- (S)-2-((3S,6S,9S,12S)-1-((S)-1-acetylpyrrolidin-2-yl)-3-benzyl-6-(3-guanidinopropyl)-9-(hydroxymethyl)-12-isopropyl-1,4,7,10-tetraoxo-2,5,8,11-tetraazatridecan-13-amido)pentanediamide
- L-Glutamamide, 1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl-
- 1-ACETYL-L-PROLYL-L-PHENYLALANYL-L-ARGINYL-L-SERYL-L-VALYL-L-GLUTAMAMIDE
- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide
-
- 인치: 1S/C35H55N11O9/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40)/t22-,23-,24-,25-,26-,28-/m0/s1
- InChIKey: OOZYLOMMGMLDHT-BIVGDOEESA-N
- 미소: C([C@@H]1CCCN1C(=O)C)(=O)N[C@H](C(=O)N[C@@H](CCCNC(N)=N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(=O)N)CCC(=O)N)CC1C=CC=CC=1
계산된 속성
- 정밀분자량: 773.41842237g/mol
- 동위원소 질량: 773.41842237g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 10
- 수소 결합 수용체 수량: 10
- 중원자 수량: 55
- 회전 가능한 화학 키 수량: 22
- 복잡도: 1400
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 6
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 337Ų
- 소수점 매개변수 계산 참조값(XlogP): -2.9
실험적 성질
- 색과 성상: Solid
- 밀도: 1.5±0.1 g/cm3
- 비등점: 445.9±55.0 °C at 760 mmHg
- 플래시 포인트: 223.5±31.5 °C
- 용해도: 생체 추출물 외부: H2O 펩타이드의 용해도와 저장 지침: 1. 펩타이드의 길이를 계산한다. 2. 다음 표에 따라 전체 펩타이드의 총 전하를 계산한다: 함량 부여 산성 아미노산 Asp(D), Glu(E), C-끝-COOH-1 기본 아미노산 Arg(R), Lys(K), His(H) 및 N-말단-NH2+1 기본 아미노산 Gly(G), Ala(A), Leu(L), Ile(I), Val(V), Cys(C), Met(M), Thr(T), Ser(S), Phe(F), Tyr(Pro), Tyr(n), Tyr(n), N(n), ThrW)
- 수용성: Soluble in water at 1mg/ml
- 증기압: 0.0±1.1 mmHg at 25°C
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 보안 정보
- 신호어:warning
- 피해 선언: H303 섭취로 인한 유해성 + h313 피부 접촉으로 인한 유해성 + h2413 흡입으로 인한 유해성
- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑 착용 / 보호복 착용 / 보호안대 착용 / 보호면 착용 + p305 눈 속 + p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉬우며 계속 헹구면 + p337 눈 자극이 지속되면 + p2393 의료 조언 / 간호
- 보안 지침: H303 섭취로 인한 유해성 + h313 피부 접촉으로 인한 유해성 + h2413 흡입으로 인한 유해성
- 저장 조건:Please store the product under the recommended conditions in the Certificate of Analysis.
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
LKT Labs | K0144-2 mg |
Kallikrein Inhibitor |
97145-43-2 | ≥95% | 2mg |
$126.00 | 2023-07-11 | |
TargetMol Chemicals | TP1792-10 mg |
KKI-5 |
97145-43-2 | 98% | 10mg |
¥ 3,585 | 2023-07-11 | |
TargetMol Chemicals | TP1792-10mg |
KKI-5 |
97145-43-2 | 10mg |
¥ 3585 | 2024-07-20 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K876093-5mg |
KKI-5 |
97145-43-2 | 98% | 5mg |
¥2,308.50 | 2022-01-13 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49114-1mg |
Kallikrein Inhibitor |
97145-43-2 | 98% | 1mg |
¥668.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | K876093-1mg |
KKI-5 |
97145-43-2 | 98% | 1mg |
¥769.50 | 2022-01-13 | |
TargetMol Chemicals | TP1792-1 mg |
KKI-5 |
97145-43-2 | 98% | 1mg |
¥ 705 | 2023-07-11 | |
LKT Labs | K0144-1 mg |
Kallikrein Inhibitor |
97145-43-2 | ≥95% | 1mg |
$74.10 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391209-1 mg |
KKI 5, |
97145-43-2 | 1mg |
¥564.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-391209-1mg |
KKI 5, |
97145-43-2 | 1mg |
¥564.00 | 2023-09-05 |
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 합성 방법
합성회로 1
반응 조건
참조
합성회로 2
반응 조건
참조
- Mapping the binding site of tissue kallikrein: preparation and testing of all possible substrate analog inhibitors homologous with the sequence of kininogen between Ser386 and Gln392Journal of Medicinal Chemistry, 1992, 35(17), 3094-102,
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) Preparation Products
L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI) 관련 문헌
-
Xi Wang,Yuanxun Wang,Xuemin Li,Zhenyang Yu,Chun Song,Yunfei Du RSC Med. Chem. 2021 12 1650
-
Andrei K. Yudin Chem. Sci. 2015 6 30
-
Philip M. Morrison,Patrick J. Foley,Stuart L. Warriner,Michael E. Webb Chem. Commun. 2015 51 13470
-
Auxiliadora López-Jiménez,Elena Gallardo,José L. Espartero,Andrés Madrona,Ana R. Quesada,Miguel ángel Medina Food Funct. 2018 9 4310
97145-43-2 (L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)) 관련 제품
- 1281422-81-8(2-[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethan-1-amine)
- 901043-83-2(1-(3,4-dichlorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo4,3-cquinoline)
- 860195-74-0(3-Bromo-8-chloro-6-nitroquinoline)
- 1785560-73-7(5-(3-Fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole)
- 155535-20-9(2-Chloro-5,6,7,8-tetrahydroquinoxaline)
- 1361667-63-1(3,4-Bis(2,3,4-trichlorophenyl)-5-(trifluoromethyl)pyridine)
- 1803727-23-2(2-Bromo-1-(3-fluoro-2-(methylthio)phenyl)propan-1-one)
- 2229581-28-4(tert-butyl N-1-(3,5-dichloropyridin-2-yl)-2-oxoethyl-N-methylcarbamate)
- 1860441-32-2(7-Oxabicyclo[2.2.1]heptane-2-methanesulfonamide, α-methyl-)
- 710972-40-0(1-Boc-4-(2-Methoxyethylamino)piperidine)
추천 공급업체
Amadis Chemical Company Limited
(CAS:97145-43-2)L-Glutamamide,1-acetyl-L-prolyl-L-phenylalanyl-L-arginyl-L-seryl-L-valyl- (9CI)

순결:99%
재다:5mg
가격 ($):276